molecular formula C20H13BrN2O5 B8525846 4,8-Diamino-2-bromo-1,5-dihydroxy-6-phenoxyanthracene-9,10-dione CAS No. 88604-12-0

4,8-Diamino-2-bromo-1,5-dihydroxy-6-phenoxyanthracene-9,10-dione

Cat. No. B8525846
M. Wt: 441.2 g/mol
InChI Key: ZXBOAHYJBBSYKM-UHFFFAOYSA-N
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Patent
US04689171

Procedure details

When 11.7 g of 1,5-diamino-4,8-dihydroxy-3,7-dibromoanthraquinone, compared Example 349a, are used as the anthraquinone component in Example 415a, then 3.9 g, corresponding to 32% of theory, of 1,5-diamino-4,8-dihydroxy-3-phenoxy-7-bromoanthraquinone are obtained quite analogously, the colour shade of which, adsorbed on silica gel, is a blue of Indicator Number 14 (Colour Index Hue Indication Chart).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH2:19])[CH:10]=[C:11]([Br:18])[C:12]=3[OH:17])[C:7](=[O:20])[C:6]=2[C:5]([OH:21])=[C:4](Br)[CH:3]=1.C1[C:36]2[C:35](=[O:37])[C:34]3[C:29](=CC=CC=3)[C:28](=O)[C:27]=2C=CC=1>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH2:19])[CH:10]=[C:11]([Br:18])[C:12]=3[OH:17])[C:7](=[O:20])[C:6]=2[C:5]([OH:21])=[C:4]([O:37][C:35]2[CH:36]=[CH:27][CH:28]=[CH:29][CH:34]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
NC1=CC(=C(C=2C(C3=C(C=C(C(=C3C(C12)=O)O)Br)N)=O)O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=2C(C3=C(C=C(C(=C3C(C12)=O)O)Br)N)=O)O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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